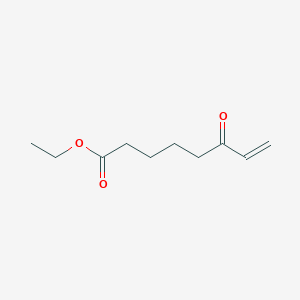

Ethyl 6-oxooct-7-enoate

Description

Significance of β-Keto Esters and α,β-Unsaturated Ketones in Organic Chemistry

The synthetic utility of Ethyl 6-oxooct-7-enoate is derived directly from the well-established reactivity of its two core functional groups: β-keto esters and α,β-unsaturated ketones.

β-Keto Esters are prized in organic synthesis for their versatile reactivity. chemsynthesis.com The protons on the α-carbon (the carbon between the two carbonyl groups) are particularly acidic, allowing for easy deprotonation to form a stabilized enolate. This nucleophilic enolate can undergo a variety of carbon-carbon bond-forming reactions, including alkylation and acylation. Furthermore, β-keto esters are classic substrates for reactions like the Claisen condensation to form larger molecules and can be used in the acetoacetic ester synthesis to produce ketones. bldpharm.comguidechem.com Their ability to undergo cyclization reactions is also fundamental to the construction of complex molecular frameworks. chemsynthesis.com

α,β-Unsaturated Ketones , also known as enones, are another cornerstone of organic synthesis. qcchemical.com Their conjugated system of a double bond and a carbonyl group creates two electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4). This dual reactivity allows for two main types of nucleophilic attack. Strong, "hard" nucleophiles like Grignard reagents tend to attack at the carbonyl carbon in a 1,2-addition. In contrast, "soft" nucleophiles, such as cuprates and enamines, typically attack the β-carbon in a 1,4-conjugate addition, famously known as the Michael addition. acs.orgresearchgate.net This class of compounds also participates in pericyclic reactions like the Diels-Alder reaction, where the enone acts as a dienophile. qcchemical.com

Strategic Position of this compound as a Versatile Synthetic Building Block

This compound strategically combines the functionalities of both a β-keto ester and a vinyl ketone, positioning it as a powerful and versatile building block for synthesizing more complex molecules. The presence of these two distinct reactive sites within one molecule allows for sequential and selective transformations, enabling chemists to construct intricate molecular architectures.

The first synthesis of the compound was reported as early as 1955 in the Journal of the American Chemical Society, indicating its long-standing presence in the chemical literature. chemsynthesis.com Its utility is demonstrated not by its direct, widespread use under its own name, but by the frequent appearance of its core structure in various synthetic contexts. For instance, the closely related analogue, 4-oxooct-7-enoic acid, has been employed in Ugi multicomponent reactions to generate diverse amide derivatives, showcasing the reactivity of the keto-acid moiety. whiterose.ac.uk

The bifunctional nature of this compound allows for a planned sequence of reactions. A chemist could first utilize the vinyl ketone for a Michael addition to introduce a substituent at the C-8 position, and then use the β-keto ester's α-carbon for an alkylation or a condensation reaction. Conversely, the keto ester could be manipulated first, leaving the vinyl group available for a subsequent transformation like hydrogenation, epoxidation, or polymerization. This strategic potential makes it a valuable precursor for creating linear chains with multiple stereocenters or for initiating cyclization cascades.

Table 2: Reactivity of Functional Moieties in this compound

| Functional Group | Key Reactive Site(s) | Common Reactions |

|---|---|---|

| β-Keto Ester | α-Carbon (C-5) | Alkylation, Acylation, Claisen Condensation, Decarboxylation |

| α,β-Unsaturated Ketone | β-Carbon (C-8), Carbonyl Carbon (C-6) | Michael (1,4-) Addition, 1,2-Addition, Diels-Alder Reaction, Hydrogenation |

This table summarizes the general reactivity patterns of the constituent functional groups. chemsynthesis.comqcchemical.comacs.org

Overview of Academic Research Trends Involving the Compound

While large-scale studies dedicated exclusively to this compound are not prominent, its structural motifs are central to several important trends in modern organic chemistry research.

Natural Product Synthesis: The core structure of a 6-oxooct-7-enoate has been identified in nature. For example, undecyl (E)-8-(4-hydroxy-3-methoxyphenyl)-6-oxooct-7-enoate was isolated from the rhizomes of Alpinia galanga. researchgate.net The existence of such natural products inspires synthetic chemists to develop routes to this and related structures to confirm their chemical identity and explore their biological activities.

Development of Stereoselective Methods: Research involving related unsaturated keto esters focuses on controlling stereochemistry. For example, studies on the reduction of similar β-keto esters highlight the potential for using chiral reagents to produce specific stereoisomers of the corresponding alcohol. acs.org This aligns with the broader trend of developing catalytic, asymmetric syntheses to access enantiomerically pure compounds for applications in medicine and materials science.

Domino and Cascade Reactions: Modern synthesis emphasizes efficiency through cascade reactions, where a single event triggers a series of bond-forming transformations. The structure of this compound is well-suited for such strategies. Research on related keto-enoates has shown their utility in domino radical bicyclization reactions to rapidly construct complex polycyclic skeletons, such as the 1-azaspiro[4.4]nonane core found in certain alkaloids. acs.org

Applications in Medicinal Chemistry: The keto-enoate scaffold is a valuable template in drug discovery. Related structures serve as precursors for synthesizing selective cannabinoid type 2 receptor antagonists and are used in multicomponent reactions to build libraries of novel compounds for screening against biological targets, such as the proteins responsible for prion diseases. whiterose.ac.uknih.gov

Table 3: Examples of Related Keto-Enoates in Synthetic Applications

| Compound Structure/Name | Synthetic Application | Research Area | Reference |

|---|---|---|---|

| 4-Oxooct-7-enoic acid | Ugi Multicomponent Reaction | Medicinal Chemistry | whiterose.ac.uk |

| E/Z-Ethyl 6-((benzyloxy)imino)-8-(2-bromophenyl)oct-2-enoate | Domino Radical Bicyclization | Cascade Reactions | acs.org |

| Ethyl (5E)-3-oxooct-5-enoate | Stereoselective Reduction | Asymmetric Synthesis | acs.org |

This table illustrates the utility of the core keto-enoate structure in various research contexts.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-oxooct-7-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-3-9(11)7-5-6-8-10(12)13-4-2/h3H,1,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALHBGNZVSDWEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390804 | |

| Record name | Ethyl 6-oxooct-7-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50628-92-7 | |

| Record name | Ethyl 6-oxo-7-octenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50628-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-oxooct-7-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 6 Oxooct 7 Enoate and Its Analogues

Chemo-selective and Stereo-controlled Chemical Synthesis Routes

The construction of molecules like ethyl 6-oxooct-7-enoate requires precise control over chemical reactivity to selectively modify one functional group in the presence of others. Furthermore, the introduction of stereocenters often necessitates the use of sophisticated catalytic systems to achieve high levels of enantioselectivity or diastereoselectivity.

Enolate Alkylation and Carbonyl Condensation Strategies

Enolate chemistry provides a powerful and fundamental approach for the formation of carbon-carbon bonds. libretexts.orglibretexts.org The generation of an enolate from a ketone, ester, or related carbonyl compound, followed by its reaction with an electrophile, is a cornerstone of organic synthesis. libretexts.org

In a potential synthesis of this compound, an enolate alkylation strategy could be employed. For instance, the enolate of a β-keto ester, such as ethyl acetoacetate, can be generated using a suitable base like sodium ethoxide or lithium diisopropylamide (LDA). libretexts.orgorganicchemistrydata.org This enolate can then undergo a nucleophilic substitution reaction with an appropriate alkylating agent containing a terminal alkene, such as 4-bromobut-1-ene. Subsequent hydrolysis and decarboxylation of the resulting product would yield the target keto-enoate structure. The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation and to avoid competing side reactions. libretexts.org

Table 1: Potential Enolate Alkylation Approach for this compound

| Step | Reactants | Reagents | Product |

| 1 | Ethyl acetoacetate, 4-bromobut-1-ene | 1. Sodium ethoxide (NaOEt) 2. H3O+ (for decarboxylation) | This compound |

Carbonyl condensation reactions, such as the Claisen condensation, represent another classical yet effective method for constructing the carbon skeleton. vanderbilt.edu A mixed Claisen condensation between ethyl acetate (B1210297) and an ester containing a terminal alkene, followed by appropriate workup and functional group manipulation, could also lead to the desired product. However, controlling the selectivity in mixed condensations can be challenging. wyzant.com Intramolecular aldol (B89426) condensations of 1,4- or 1,5-diketones are also effective for forming five- or six-membered rings. vanderbilt.edu

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer a powerful means to construct cyclic and acyclic structures with high stereospecificity. msu.eduebsco.com These reactions are governed by the principles of orbital symmetry, and their outcomes can often be predicted by the Woodward-Hoffmann rules. udel.edu

A hypothetical approach to an analogue of this compound could involve a Diels-Alder reaction, a [4+2] cycloaddition. dspmuranchi.ac.in For example, a diene could be reacted with a dienophile containing an ester group. The resulting cyclohexene (B86901) derivative could then undergo ozonolysis or another ring-opening reaction to furnish the linear keto-enoate backbone. The stereochemistry of the substituents in the final product would be determined by the geometry of the starting diene and dienophile and the endo/exo selectivity of the cycloaddition. dspmuranchi.ac.in

The ene reaction is another type of pericyclic reaction that could be envisioned for the synthesis of such structures. msu.edu This reaction involves the addition of a compound with an allylic hydrogen to an alkene, forming a new carbon-carbon bond and transferring the hydrogen atom. msu.edu

Metal-Catalyzed Coupling and Functionalization Reactions

Modern organic synthesis heavily relies on transition metal catalysis to achieve highly selective and efficient bond formations. Several metal-catalyzed reactions are well-suited for the synthesis of unsaturated esters like this compound.

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. organic-chemistry.org Specifically, cross-metathesis allows for the coupling of two different alkenes. Kinetically controlled catalytic cross-metathesis reactions can selectively generate (Z)-α,β-unsaturated esters. nih.govresearchgate.net The use of specific molybdenum or ruthenium catalysts can influence the stereochemical outcome of the reaction, leading to either the E or Z isomer of the unsaturated ester. nih.govnih.gov For instance, the cross-metathesis of ethyl acrylate (B77674) with a terminal alkene in the presence of a suitable catalyst could potentially yield this compound. The presence of additives like acetonitrile (B52724) has been shown to improve the efficiency and selectivity of these reactions. nih.govresearchgate.net

Table 2: Representative Catalysts for Stereoselective Cross-Metathesis

| Catalyst Type | Metal | Typical Application | Reference |

| Schrock Catalyst | Molybdenum (Mo) | Z-selective synthesis of trisubstituted α,β-unsaturated esters | escholarship.org |

| Grubbs Catalyst | Ruthenium (Ru) | General olefin metathesis, including E/Z selective reactions | organic-chemistry.org |

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org This reaction involves the reaction of a nucleophile with an allylic electrophile, such as an allyl acetate or carbonate, in the presence of a palladium(0) catalyst. organic-chemistry.orgfrontiersin.org

In a synthetic route towards this compound, an enolate derived from a β-keto ester could act as the nucleophile, attacking a suitable allylic substrate. The stereochemical outcome of the reaction can be controlled by the use of chiral ligands on the palladium catalyst, enabling enantioselective allylic alkylation. researchgate.net

Nickel-catalyzed cross-coupling reactions have gained prominence as powerful methods for the formation of carbon-carbon bonds. The Negishi cross-coupling, which involves the reaction of an organozinc reagent with an organic halide, is particularly effective. organic-chemistry.orgnih.gov

A notable application of this methodology is the asymmetric synthesis of an analogue of this compound. Specifically, the nickel-catalyzed asymmetric Negishi cross-coupling of a racemic secondary allylic chloride with an alkylzinc reagent has been reported to produce (S,E)-ethyl 6-(1,3-dioxolan-2-yl)-4-methylhex-2-enoate with high enantioselectivity and regioselectivity. nih.govcaltech.edu This reaction utilizes a nickel catalyst in conjunction with a chiral Pybox ligand. organic-chemistry.org The process is stereoconvergent, meaning both enantiomers of the starting racemic allylic chloride are converted into a single enantiomer of the product. nih.gov

Table 3: Nickel-Catalyzed Asymmetric Negishi Cross-Coupling for an this compound Analogue. nih.gov

| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield | ee (%) |

| Ethyl (E)-4-chloropent-2-enoate | 2-[2-(1,3-dioxolan-2-yl)ethyl]zinc bromide | NiCl2(dme)/Pybox | (S,E)-Ethyl 6-(1,3-dioxolan-2-yl)-4-methylhex-2-enoate | 94-96% | 94-95% |

This methodology demonstrates the power of modern catalytic methods to construct complex, stereochemically defined molecules that are analogues of this compound.

Radical Bicyclization and Domino Cascade Processes

Radical bicyclization and domino cascade reactions represent powerful strategies for the construction of complex cyclic architectures from acyclic precursors in a single synthetic operation. These processes, initiated by the generation of a radical species, proceed through a series of intramolecular and intermolecular events to rapidly build molecular complexity. In the context of this compound and its analogues, these methodologies offer efficient routes to various heterocyclic and carbocyclic systems.

A notable application involves the domino radical bicyclization for the synthesis of 1-azaspiro[4.4]nonane derivatives. acs.org This process is initiated by the generation of an aryl radical from an O-benzyl oxime ether bearing a halogenated aromatic ring. This radical then undergoes an intramolecular addition to the C=N bond, forming an alkoxyaminyl radical. Subsequent capture of this radical by an appropriately positioned alkene, such as the one present in an analogue of this compound, leads to the formation of the spirocyclic core. acs.orgacs.org The reaction can be initiated using either 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B) and is promoted by tributyltin hydride (Bu3SnH). acs.org The diastereoselectivity of the cyclization can be influenced by the choice of initiator, with triethylborane at room temperature favoring the formation of the trans diastereomer. acs.org

Domino reactions can also be orchestrated through organocatalysis. For instance, chiral primary amines can catalyze domino Michael–Michael reactions between α,β-unsaturated aldehydes and substrates like ethyl (E)-7-oxohept-2-enoate, an analogue of this compound. rsc.org This iminium–enamine activation mode allows for the highly diastereo- and enantioselective synthesis of functionalized cyclohexanes. Similarly, domino Michael–Michael–aldol reactions involving α,β-unsaturated aldehydes and compounds like (E)-7-oxooct-5-enal, another related structure, can provide access to complex polycyclic systems with excellent stereocontrol. rsc.org These examples highlight the versatility of domino cascades in rapidly assembling intricate molecular frameworks from relatively simple starting materials.

Aldol and Reformatsky-Type Condensations

Aldol and Reformatsky-type condensations are fundamental carbon-carbon bond-forming reactions that are pivotal in the synthesis of β-hydroxy esters and related structures, including precursors and derivatives of this compound.

The Aldol condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone. iitk.ac.insigmaaldrich.com This reaction can be catalyzed by either acid or base and is a cornerstone of organic synthesis. iitk.ac.in In the context of synthesizing analogues of this compound, an intramolecular aldol condensation can be a key step in forming cyclic structures. For example, a diketone precursor can undergo an intramolecular cyclization to form a five- or six-membered ring, a common structural motif in natural products. youtube.com The choice of base and reaction conditions can influence the outcome of the reaction, either yielding the initial aldol addition product or proceeding to the condensed, dehydrated α,β-unsaturated product. masterorganicchemistry.com

The Reformatsky reaction provides an alternative route to β-hydroxy esters by reacting an α-halo ester with a ketone or aldehyde in the presence of metallic zinc. wikipedia.orgbyjus.com A key advantage of this reaction is that the organozinc reagent, or 'Reformatsky enolate', is less reactive than lithium enolates, which prevents side reactions like self-condensation of the ester. wikipedia.orglibretexts.org The reaction mechanism involves the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester, forming a zinc enolate. wikipedia.org This enolate then adds to the carbonyl group of the aldehyde or ketone. Subsequent acidic workup yields the β-hydroxy ester. byjus.com The use of different metals and reaction conditions can influence the yield and stereoselectivity of the reaction. beilstein-journals.org For instance, samarium(II) iodide has been used to mediate Reformatsky-type reactions with high diastereoselectivity. beilstein-journals.org

Photoredox-Catalyzed Alkylation and Functionalization

Visible light photoredox catalysis has emerged as a powerful and mild method for generating radical intermediates, enabling a wide range of organic transformations, including the alkylation and functionalization of compounds like this compound. ethz.chsigmaaldrich.com This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes with organic substrates. ethz.ch

One application of photoredox catalysis is the α-alkylation of esters. This can be achieved by generating an α-radical from an ester enolate, which then adds to an activated alkene. nih.gov For example, a cesium enolate of an ester can be formed in situ and then oxidized by an excited photocatalyst to produce an α-radical. This radical can then engage in a coupling reaction with a styrene (B11656) derivative to form a new carbon-carbon bond. nih.gov

Photoredox catalysis can also be merged with other catalytic modes, such as organocatalysis, to achieve novel reactivity. For instance, the combination of a chiral secondary amine catalyst and a photoredox catalyst can facilitate the enantioselective α-alkylation of aldehydes and ketones. ethz.chnih.gov In this dual catalytic system, the amine forms an enamine intermediate with the carbonyl compound, which then reacts with a radical generated photochemically from an alkyl halide. ethz.ch

Furthermore, photoredox catalysis can be employed for the functionalization of alkenes. rsc.org For example, the oxidation of common nucleophilic anions, such as the conjugate bases of 1,3-dicarbonyls, can generate radical intermediates that undergo intramolecular addition to an alkene, leading to the formation of cyclopentanone (B42830) products. nih.gov This strategy provides an efficient, redox-neutral pathway for the construction of cyclic systems. The choice of photocatalyst is crucial for the success of these reactions, with iridium and ruthenium complexes being commonly used. ethz.ch

Biocatalytic and Chemo-Enzymatic Approaches

Enzyme-Mediated Transformations and Intermediate Complex Formation

Enzyme-mediated transformations offer a green and highly selective alternative to traditional chemical methods for the synthesis of complex organic molecules. Enzymes, such as transaminases and ketoreductases, operate under mild conditions and can exhibit remarkable stereoselectivity.

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a carbonyl acceptor. ucl.ac.uk This process involves the formation of an intermediate complex between the enzyme's cofactor (PLP) and the substrate. The reaction proceeds through a series of steps including tautomerization and hydrolysis to form a new chiral amine. mmu.ac.uk ω-Transaminases are particularly valuable as they can accept a broader range of substrates beyond α-ketoacids, making them suitable for the synthesis of various chiral amines. ucl.ac.uk For instance, a chemoenzymatic cascade involving a transaminase-mediated intramolecular aza-Michael reaction has been explored for the synthesis of piperidine (B6355638) and pyrrolidine (B122466) alkaloids, which are structurally related to potential cyclized derivatives of this compound. ucl.ac.uk

The formation of an intermediate complex between the enzyme and the substrate is a key feature of enzyme catalysis. In the case of polyketide synthases (PKS), a large multi-enzyme complex, the growing polyketide chain is passed between different catalytic domains. syr.edu The final step often involves a thioesterase domain that catalyzes the release of the product, either through hydrolysis or macrocyclization. The selectivity of this release is influenced by the structure and stereochemistry of the polyketide substrate. syr.edu Understanding these enzyme-substrate interactions is crucial for predicting and engineering the outcome of biocatalytic reactions.

Stereoselective Bioreductions of β-Keto Esters (e.g., using Baker's Yeast)

The stereoselective bioreduction of β-keto esters to their corresponding β-hydroxy esters is a well-established and highly valuable transformation in organic synthesis, providing access to chiral building blocks for a wide range of applications. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and other microorganisms like Kluyveromyces marxianus, are frequently employed for this purpose due to their low cost, ease of use, and the presence of multiple dehydrogenases that can catalyze the reduction with high enantioselectivity. scielo.br

The reduction of β-keto esters by yeast typically follows Prelog's rule, yielding the corresponding (S)-β-hydroxy ester. However, the stereochemical outcome can be influenced by the structure of the substrate. For example, the bioreduction of a series of β-keto esters by K. marxianus resulted in the formation of both (R)- and (S)-β-hydroxy esters with high enantiomeric excess for several compounds. scielo.br This suggests the presence of different enzymes with opposing stereoselectivity within the yeast cells.

The efficiency and stereoselectivity of these bioreductions are highly dependent on the reaction conditions, including pH, temperature, and the presence of co-solvents. Ketoreductases (KREDs), a class of alcohol dehydrogenases, are the enzymes responsible for these transformations. mdpi.com Isolated and overexpressed KREDs can also be used for the bioreduction of β-keto esters, often providing higher conversions and enantioselectivities compared to whole-cell systems. mdpi.comrsc.org The development of robust analytical methods is crucial for monitoring the progress of these biotransformations and accurately determining the enantiomeric excess of the products. mdpi.com

Table 1: Examples of Stereoselective Bioreduction of β-Keto Esters

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Conversion |

|---|---|---|---|---|

| Ethyl acetoacetate | Baker's Yeast | (S) | >95% | High |

| Ethyl benzoylacetate | Kluyveromyces marxianus | (R) | >99% | Moderate |

| Ethyl 4-chloro-3-oxobutanoate | Overexpressed KRED | (S) | >99% | >99% |

Whole-Cell and Immobilized Enzyme Systems in Biotransformations

The practical application of enzymes in industrial-scale synthesis often requires their immobilization. Immobilization involves confining the enzyme to a solid support or matrix, which offers several advantages over using free enzymes in solution. nih.govnih.gov These benefits include enhanced stability (thermal and operational), simplified separation of the enzyme from the reaction mixture, and the potential for continuous processing and enzyme reuse, which significantly reduces costs. nih.gov

Various methods can be used for enzyme immobilization, including physical adsorption, entrapment, and covalent bonding. nih.gov The choice of immobilization technique and support material can significantly impact the activity and stability of the enzyme. For example, covalent attachment of lipase (B570770) to a carrier matrix can lead to a more robust biocatalyst with an increased half-life. nih.gov Nanomaterials are also being explored as supports due to their high surface area, which allows for a greater enzyme loading. mdpi.com

Whole-cell systems, such as the use of baker's yeast for reductions, are a form of natural immobilization where the enzymes are contained within the cell membrane. scielo.br This approach can be cost-effective as it eliminates the need for enzyme purification. However, the presence of other enzymes in the cell can sometimes lead to side reactions.

Immobilized enzyme systems have been successfully applied in various biotransformations, including the synthesis of esters and the resolution of racemic mixtures. For instance, immobilized lipases have been used for the production of aroma esters in fluidized bed reactors. nih.gov The development of "second-generation enzyme technology" involves the immobilization of multiple enzymes and their coenzymes to perform complex multi-step syntheses in a single pot. nih.gov

Table 2: Comparison of Free and Immobilized Enzyme Systems

| Feature | Free Enzymes | Immobilized Enzymes |

|---|---|---|

| Enzyme Recovery | Difficult | Easy |

| Reusability | Limited | High |

| Stability | Lower | Higher |

| Process Control | More Complex | Simpler |

| Product Purity | Potential for enzyme contamination | High (no enzyme contamination) |

Chemo-Enzymatic Pathways to Chiral Intermediates

The integration of enzymatic transformations with chemical synthesis, known as chemo-enzymatic synthesis, offers powerful strategies for producing chiral intermediates with high selectivity. nih.gov Enzymes, operating under mild conditions, can introduce chirality into achiral substrates, which are then elaborated through chemical reactions. This approach is particularly valuable for the synthesis of complex molecules where stereochemistry is critical.

A key strategy involves the use of lipase and esterase enzymes for the biocatalytic deacetylation of acetoxy enone molecules to yield hydroxy enone structures. cabidigitallibrary.org For instance, 6-hydroxy-3-methoxycyclohex-2-enone can be obtained from its corresponding acetate, creating a chiral building block for further enzymatic reduction reactions. cabidigitallibrary.org Lipases are frequently employed in kinetic resolution processes to obtain optically pure compounds. cabidigitallibrary.org

The potential of various enzymes, such as galactose dehydrogenase (GatDH), L-sorbose dehydrogenase (SDH), and diaphorase, has been explored for the reduction of enone starting materials to create chiral centers. cabidigitallibrary.org While these enzymes have shown catalytic activity in other contexts, their efficacy with specific substrates like 4-methoxy-2-oxacyclohex-3-enyl acetate and 6-hydroxy-3-methoxycyclohex-2-enone has been investigated, although product formation was not observed under the tested conditions. cabidigitallibrary.org

The following table summarizes the chemo-enzymatic approaches investigated for the synthesis of chiral intermediates.

| Starting Material | Enzyme(s) | Target Reaction | Outcome | Reference |

| 4-Methoxy-2-oxacyclohex-3-enyl acetate | Lipase, Esterase | Deacetylation | Synthesis of 6-hydroxy-3-methoxycyclohex-2-enone | cabidigitallibrary.org |

| 4-Methoxy-2-oxacyclohex-3-enyl acetate | GatDH, SDH, Diaphorase | Reduction | No product formation observed | cabidigitallibrary.org |

| 6-Hydroxy-3-methoxycyclohex-2-enone | GatDH, SDH, Diaphorase | Reduction | No product formation observed | cabidigitallibrary.org |

Stereochemical Control and Regioselectivity in Synthetic Design

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) and the position of chemical modifications (regioselectivity) is a central challenge in organic synthesis. The following sections detail methods for the diastereoselective, enantioselective, and regioselective synthesis of this compound and its analogues.

Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. This is often achieved by using chiral auxiliaries, reagents, or catalysts that influence the stereochemical outcome of a reaction.

A notable example is the diastereoselective reduction of keto amides. The reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones and their tautomeric ring-opened keto amides using L-Selectride afforded (4S,5S)-4-benzyloxy-5-hydroxy-N-(4-methoxybenzyl) amides with high syn-diastereoselectivity. researchgate.net In contrast, reduction with zinc borohydride (B1222165) led to the formation of ring-opened products with excellent anti-diastereoselectivity. researchgate.net

Domino radical bicyclization reactions have been employed for the synthesis of 1-azaspiro[4.4]nonane derivatives, often yielding a mixture of diastereomers with a preference for the trans configuration. acs.orgacs.org The choice of radical initiator, such as AIBN or triethylborane, can influence the diastereoselectivity of these reactions. acs.orgacs.org

The table below presents examples of diastereoselective reactions in the synthesis of related compounds.

| Reaction Type | Substrate | Reagent/Catalyst | Major Diastereomer | Reference |

| Reduction | (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones | L-Selectride | syn | researchgate.net |

| Reduction | (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones | Zinc borohydride | anti | researchgate.net |

| Domino Radical Bicyclization | O-benzyl oxime ethers | AIBN/Bu3SnH | trans (preference) | acs.orgacs.org |

| Domino Radical Bicyclization | O-benzyl oxime ethers | Et3B/Bu3SnH | trans (higher selectivity) | acs.orgacs.org |

Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral molecule. This is a critical aspect of synthesizing biologically active compounds, as different enantiomers can have distinct physiological effects.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. For instance, the intramolecular Michael addition of enals bearing a β-diketone functionality, catalyzed by chiral diphenylprolinol silyl (B83357) ethers (Jorgensen-Hayashi catalyst), can produce enantioenriched seven-membered rings with excellent stereoselectivity. uva.es This methodology has been applied to the synthesis of various cycloheptanone (B156872) derivatives. uva.es

Domino reactions, such as the Michael–Michael–aldol cascade, catalyzed by chiral organocatalysts, provide access to highly functionalized and nearly enantiopure cyclic compounds. rsc.org For example, the reaction of α,β-unsaturated aldehydes with (E)-7-oxooct-5-enal, catalyzed by a chiral diphenylprolinol trimethylsilyl (B98337) ether, yields octahydronaphthalene derivatives with excellent enantioselectivities (≥99% ee). rsc.org

The following table highlights key enantioselective synthetic methods.

Regioselective reactions allow for the selective modification of one reactive site in a molecule that has multiple potential reaction sites. This control is essential for the efficient synthesis of complex target molecules.

In the context of synthesizing analogues of this compound, regioselective C-H functionalization has been noted as a synthetic strategy. acs.org Furthermore, chemo-enzymatic approaches often exhibit high regioselectivity. For example, P450 enzymes can introduce hydroxyl groups at specific carbon atoms (C8 and C16) on a complex scaffold. beilstein-journals.org

The following table provides examples of regioselective functionalization.

Advanced Spectroscopic and Analytical Characterization of Ethyl 6 Oxooct 7 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is a primary technique for identifying the structure of ethyl 6-oxooct-7-enoate by revealing the chemical environment, quantity, and connectivity of protons. The spectrum displays characteristic signals corresponding to the ethyl ester group—a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to a triplet for the methyl (-CH₃) protons—and the protons of the six-carbon chain. Key signals include those for the vinyl protons (=CH₂) adjacent to the ketone, which appear in the downfield region, and the various methylene groups along the backbone.

Interactive Data Table: Representative ¹H NMR Data for this compound (Note: Data is compiled based on typical values for analogous functional groups and may vary based on solvent and experimental conditions.)

| Assigned Proton | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-8a (vinyl) | ~6.35 | dd | J = 17.7, 1.5 |

| H-8b (vinyl) | ~6.18 | dd | J = 10.5, 1.5 |

| H-7 (vinyl) | ~5.85 | dd | J = 17.7, 10.5 |

| H-1' (ethyl OCH₂) | ~4.12 | q | J = 7.1 |

| H-5 (CH₂) | ~2.70 | t | J = 6.5 |

| H-4 (CH₂) | ~2.50 | t | J = 7.0 |

| H-2 (CH₂) | ~2.30 | t | J = 7.5 |

| H-3 (CH₂) | ~1.85 | m | - |

| H-2' (ethyl CH₃) | ~1.25 | t | J = 7.1 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing a map of the carbon backbone. Each unique carbon atom in the molecule produces a distinct signal. The most downfield signals correspond to the carbonyl carbons of the ketone (C-6) and the ester (C-1). The vinyl carbons (C-7, C-8) also appear in the downfield region, while the carbons of the ethyl group and the aliphatic chain appear at higher fields.

Interactive Data Table: Representative ¹³C NMR Data for this compound (Note: Data is compiled based on typical values for analogous functional groups and may vary based on solvent and experimental conditions.)

| Assigned Carbon | Chemical Shift (δ) (ppm) |

| C-6 (Ketone C=O) | ~199.0 |

| C-1 (Ester C=O) | ~173.5 |

| C-7 (Vinyl CH) | ~136.5 |

| C-8 (Vinyl CH₂) | ~128.0 |

| C-1' (Ethyl OCH₂) | ~60.5 |

| C-5 (CH₂) | ~42.0 |

| C-2 (CH₂) | ~34.0 |

| C-4 (CH₂) | ~23.0 |

| C-3 (CH₂) | ~20.0 |

| C-2' (Ethyl CH₃) | ~14.2 |

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC)

To unambiguously assign the proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the H-1' and H-2' protons of the ethyl group, as well as between the protons of the adjacent methylene groups (H-2/H-3, H-3/H-4, H-4/H-5) and between the vinyl protons (H-7/H-8). This confirms the sequence of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~4.12 ppm to the ¹³C signal at ~60.5 ppm, confirming their assignment to the OCH₂ group (C-1'). Similarly, it would link each methylene proton signal to its corresponding carbon signal, providing definitive evidence for the structure of the aliphatic chain.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical monoisotopic mass of this compound (C₁₀H₁₆O₃) is 184.1103 g/mol . HRMS analysis would typically be performed on a protonated molecule ([M+H]⁺, calculated m/z = 185.1178) or a sodium adduct ([M+Na]⁺, calculated m/z = 207.1001). An experimental result matching one of these calculated values to within a few parts per million (ppm) provides strong evidence for the chemical formula C₁₀H₁₆O₃.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization Time-of-Flight (ESI-TOF) is a common technique for obtaining HRMS data for moderately polar organic molecules like this compound. ESI is a soft ionization method that typically generates intact molecular ions, such as [M+H]⁺ or [M+Na]⁺, with minimal fragmentation. The TOF analyzer then separates these ions based on their mass-to-charge ratio with high resolution, allowing for the precise mass determination needed to confirm the compound's elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups within a molecule. In the case of this compound, the IR spectrum provides clear evidence for its constituent ester, ketone, and vinyl groups through characteristic absorption bands.

The ester functional group is readily identified by a strong carbonyl (C=O) stretching vibration, which typically appears around 1735-1750 cm⁻¹. docbrown.infodocbrown.info Another key indicator for esters is the presence of C-O stretching bands within the 1300 to 1000 cm⁻¹ region. uobabylon.edu.iq For ethyl esters specifically, a characteristic C-O stretching vibration is often observed between 1250 and 1230 cm⁻¹. docbrown.info

The ketone carbonyl (C=O) stretch is also a prominent feature, generally absorbing in the range of 1715 cm⁻¹. The conjugation of the ketone with the adjacent vinyl group in this compound can shift this absorption to a slightly lower wavenumber, typically in the 1685-1666 cm⁻¹ range. libretexts.org The presence of two distinct carbonyl peaks, one for the ester and one for the ketone, is a key characteristic for β-keto esters. uobabylon.edu.iqs-a-s.org

The terminal vinyl group (-CH=CH₂) gives rise to several distinct absorption bands. A C=C stretching vibration is expected around 1640 to 1680 cm⁻¹. libretexts.org The stretching vibrations of the sp² hybridized C-H bonds of the vinyl group are found at wavenumbers above 3000 cm⁻¹, usually in the 3020 to 3100 cm⁻¹ region. libretexts.org Additionally, out-of-plane C-H bending vibrations for the vinyl group produce characteristic absorptions in the 1000-910 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | 1735-1750 docbrown.infodocbrown.info |

| Ketone (α,β-unsaturated) | C=O Stretch | 1666-1685 libretexts.org |

| Alkene (Vinyl) | C=C Stretch | 1640-1680 libretexts.org |

| Alkene (Vinyl) | =C-H Stretch | 3020-3100 libretexts.org |

| Alkene (Vinyl) | =C-H Bend (out-of-plane) | 910-1000 |

| Ester | C-O Stretch | 1000-1300 uobabylon.edu.iq |

| Alkyl | C-H Stretch | 2845-2975 docbrown.info |

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both evaluating the purity of this compound and for its isolation from reaction mixtures. The most common methods employed are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and flash or preparative column chromatography.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of synthesized organic compounds. chromatographyonline.com For a molecule like this compound, a reversed-phase HPLC method is typically the most suitable approach. nih.gov This method utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The mobile phase is often a binary mixture of water with a miscible organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.commdpi.com The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, set at a wavelength where the carbonyl or vinyl functional groups absorb light, typically around 210-220 nm. The purity of the sample is determined by comparing the area of the peak corresponding to this compound with the total area of all peaks in the chromatogram. It is worth noting that β-keto esters can sometimes exhibit poor peak shapes in reversed-phase HPLC due to keto-enol tautomerism. chromforum.org Increasing the column temperature can help to speed up the interconversion between tautomers, resulting in a single, sharper peak. chromforum.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. creative-proteomics.comsepscience.comijcrt.org This is achieved by using columns packed with sub-2-micron particles and operating at much higher pressures. creative-proteomics.comsepscience.com For the analysis of this compound, UPLC provides a more rapid and precise determination of purity. wisdomlib.orgijsrtjournal.com The methodology is similar to HPLC, employing a reversed-phase column (e.g., C18) and a water/acetonitrile or water/methanol gradient. nih.govresearchgate.net The superior resolving power of UPLC is particularly advantageous for separating closely related impurities that might not be detected with HPLC. sepscience.comwisdomlib.org This leads to a more accurate assessment of the compound's purity, which is critical in fields like pharmaceutical research and development. sepscience.comwisdomlib.org Furthermore, UPLC systems require smaller sample volumes and consume less solvent, leading to cost savings and reduced environmental impact. creative-proteomics.comsepscience.com

Flash Column and Preparative Chromatography

For the purification and isolation of this compound on a larger scale, flash column chromatography and preparative chromatography are the preferred methods. phenomenex.com Flash chromatography is a fast and efficient technique that uses moderate pressure to push the solvent through a column packed with a stationary phase, most commonly silica (B1680970) gel. phenomenex.comorgsyn.org For a compound of moderate polarity like this compound, a typical eluent system would be a gradient mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). rsc.orgrsc.orgnih.gov The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the purified product. rsc.org

Preparative chromatography is essentially a scaled-up version of analytical HPLC, designed to isolate larger quantities of a compound with high purity. researchgate.netmdpi.com It uses larger columns and higher flow rates to accommodate larger sample loads. This technique is particularly useful when a very high degree of purity is required for subsequent applications.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Primary Application |

| High-Performance Liquid Chromatography (HPLC) | C18 | Water/Acetonitrile or Water/Methanol chromatographyonline.commdpi.com | Purity Assessment |

| Ultra-Performance Liquid Chromatography (UPLC) | C18 (<2 µm) | Water/Acetonitrile or Water/Methanol nih.govresearchgate.net | High-Resolution Purity Assessment |

| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate rsc.orgrsc.orgnih.gov | Purification and Isolation |

| Preparative Chromatography | C18 | Water/Acetonitrile or Water/Methanol | High-Purity Isolation |

Mechanistic and Theoretical Investigations of Ethyl 6 Oxooct 7 Enoate Transformations

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool to investigate the intricacies of chemical reactions involving ethyl 6-oxooct-7-enoate and related structures. By calculating the electronic structure and energies of reactants, transition states, and products, DFT allows for the elucidation of reaction mechanisms and the prediction of product distributions. mdpi.comijcce.ac.ir

One of the key applications of DFT in this context is the analysis of cycloaddition reactions. For instance, in the study of cycloadditions involving β-himachalene, DFT calculations at the B3LYP/6-311+G(d,p) level were instrumental in explaining the observed chemo- and regioselectivity. ijcce.ac.ir The theory helps in understanding how the electronic properties of the reactants, such as their electron density distribution, govern the reaction pathway. mdpi.com

Furthermore, DFT is employed to study the mechanisms of oxidation reactions. In the oxidation of ethylene (B1197577) by rhenium-oxo complexes, DFT calculations have been used to compare different potential pathways, such as [3+2] versus [2+2] cycloadditions, and to determine the activation barriers and reaction energies for each. researchgate.net This type of analysis provides a detailed picture of the reaction landscape and helps in identifying the most favorable pathways.

The Molecular Electron Density Theory (MEDT) offers a framework for understanding chemical reactivity based on the changes in electron density during a reaction. mdpi.com DFT calculations are central to MEDT, as they provide the necessary data on electron density and its transformations. This approach has been successfully applied to explain the polar character of reactions and the formation of new chemical bonds. mdpi.com

In the context of autocatalytic decomposition, such as that of nitroglycerin, DFT has been used to investigate the initial steps of the reaction, including hydrogen abstraction. nih.gov These studies help in identifying the most likely reaction pathways and understanding the factors that influence the stability of the molecule.

The following table summarizes key parameters often calculated using DFT to understand reaction pathways:

| Parameter | Description | Relevance to Reaction Pathway Elucidation |

| Electronic Chemical Potential (μ) | Represents the escaping tendency of electrons from a system. mdpi.com | Differences in μ between reactants indicate the polar nature of a reaction. mdpi.com |

| Global Electron Density Transfer (GEDT) | The net charge transfer between interacting molecules. mdpi.com | Quantifies the polar character of the reaction and helps predict reactivity. mdpi.com |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. ijcce.ac.ir | Lower activation energies indicate more favorable reaction pathways. ijcce.ac.ir |

| Reaction Energy (ΔEr) | The difference in energy between products and reactants. | Determines the thermodynamic feasibility of a reaction (exothermic or endothermic). ijcce.ac.ir |

Transition State Analysis and Energy Landscape Mapping

Transition state analysis is a critical component of understanding the kinetics and mechanism of a chemical reaction. For transformations involving this compound and its derivatives, computational methods are employed to locate and characterize the transition state structures that connect reactants to products on the potential energy surface.

In the context of a base-mediated cyclization, a plausible mechanism involves the deprotonation of a vinylogous amide to form an enolate. Subsequent rotation around a carbon-carbon single bond and nucleophilic attack lead to the formation of a cyclic product. nih.gov The analysis of the transition state for this type of reaction would involve examining the geometry and energy of the species at the highest point along the reaction coordinate.

Similarly, in diastereoselective allylation reactions, the examination of interactions within the transition state can explain the observed stereochemical outcome. For example, developing A(1,3)-strain between bulky substituents in a pre-transition state assembly can disfavor certain conformations, leading to the preferential formation of one diastereomer. nih.gov

The following table illustrates the kind of data that can be generated from a transition state analysis for a hypothetical reaction of a derivative of this compound:

| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Key Feature of TS Analysis |

| Michael Addition | Vinylogous amide, Allyl halide | TS-MA | Allylated product | Analysis of A(1,3)-strain to explain diastereoselectivity. nih.gov |

| Base-Mediated Cyclization | Deprotonated vinylogous amide | TS-Cyclization | Cyclic imide | Identification of the ring-closing transition state and its energy barrier. nih.gov |

Energy landscape mapping provides a comprehensive view of all possible reaction pathways, including intermediates and transition states. This allows for a comparison of the energetic profiles of different mechanisms, ultimately identifying the most likely route for the transformation.

Free Radical Processes and Single-Electron Transfer Mechanisms

Free radical reactions represent a significant class of transformations in organic chemistry, and their mechanisms often involve single-electron transfer (SET) processes. nih.gov These reactions are characterized by the presence of species with unpaired electrons, known as free radicals, which are typically highly reactive. libretexts.org

The generation of radicals can be initiated in various ways, including the use of photoredox catalysts that can oxidize or reduce a substrate through single-electron transfer upon irradiation with visible light. nih.gov For instance, the conjugate bases of 1,3-dicarbonyl compounds can be oxidized to neutral radical species, which can then undergo further reactions like intramolecular cyclization. nih.gov

In the context of this compound, a related compound, E/Z-Ethyl 6-((benzyloxy)imino)-8-(2-bromophenyl)oct-2-enoate, has been used in domino radical bicyclization reactions. acs.orgacs.org These reactions are typically initiated by a radical initiator like AIBN or triethylborane (B153662) and proceed through a cascade of cyclization steps involving radical intermediates. acs.orgacs.org The mechanism involves the generation of an aryl radical which then adds to a C=N bond to form an alkoxyaminyl radical. This radical can then be captured by a double bond. acs.org

The stability of the radical intermediates plays a crucial role in directing the course of the reaction. Generally, the stability of alkyl radicals follows the order: tertiary > secondary > primary. libretexts.org Radicals adjacent to functional groups like carbonyls can also exhibit enhanced stability. libretexts.org

A typical free radical chain reaction consists of three main stages:

Initiation: The formation of free radicals from a non-radical species. savemyexams.com

Propagation: A series of steps where a radical reacts to form a new radical, continuing the chain. savemyexams.com

Termination: The destruction of radicals, often by combination or disproportionation, which ends the chain reaction. ucr.edu

The following table outlines a general mechanism for a photoredox-catalyzed radical reaction:

| Step | Process | Description | Example |

| 1 | Photoexcitation | The photocatalyst absorbs light and is excited to a higher energy state. | [Ir(ppy)3]* |

| 2 | Single-Electron Transfer (SET) | The excited photocatalyst oxidizes or reduces the substrate to generate a radical. nih.gov | Oxidation of an enolate to a neutral radical. nih.gov |

| 3 | Radical Reaction | The generated radical undergoes further transformation, such as addition or cyclization. | 5-exo-trig cyclization. nih.gov |

| 4 | Catalyst Regeneration | The photocatalyst is returned to its ground state to complete the catalytic cycle. nih.gov | Reduction of a benzylic radical by the reduced form of the catalyst. nih.gov |

Stereoelectronic Effects and Conformational Preferences

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons in orbitals on the structure and reactivity of molecules, play a crucial role in the transformations of this compound and its analogs. These effects, along with conformational preferences, often dictate the stereochemical outcome of a reaction.

One prominent example is the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon of a cyclic system to occupy the axial position. nih.gov This effect is a key factor in determining the rigidity and conformational preferences of spiroketals. nih.gov

In conjugate addition reactions, stereoselectivity can be achieved through stereoelectronic control, where the inherent electronic properties of the molecule bias the approach of a nucleophile. acs.org For instance, in the addition of nucleophiles to enones, the conformation of the transition state is influenced by factors such as A(1,3)-strain, which arises from the steric interaction between substituents. nih.gov By minimizing these unfavorable interactions, a particular diastereomer can be formed preferentially. nih.gov

Conformational analysis, often aided by techniques like NMR spectroscopy, is essential for understanding these effects. For example, the chemical shift differences and coupling constants of protons in a molecule can provide insights into its preferred conformation. acs.org NOE (Nuclear Overhauser Effect) experiments can further establish the relative configurations of stereocenters by identifying protons that are close in space. acs.org

The following table highlights how stereoelectronic effects and conformational preferences can influence reaction outcomes:

| Reaction Type | Key Stereoelectronic/Conformational Factor | Influence on Outcome | Example |

| Diastereoselective Allylation | A(1,3)-strain in the pre-transition state. nih.gov | Favors the formation of one diastereomer by destabilizing the transition state leading to the other. nih.gov | Synthesis of a vinylogous amide. nih.gov |

| Conjugate Addition | Chelation control vs. stereoelectronic control. acs.org | Directs the nucleophile to a specific face of the Michael acceptor, leading to high stereoselectivity. acs.org | Alkoxide-directed conjugate additions. acs.org |

| Spiroketalization | Anomeric effect. nih.gov | Stabilizes the spiroketal structure and influences its rigidity and preferred conformation. nih.gov | Formation of whiterose.ac.ukchemsynthesis.com and chemsynthesis.comchemsynthesis.com spiroketals. nih.gov |

Enzyme-Substrate Binding and Catalytic Mechanism Studies (Non-Clinical)

The study of enzyme-substrate interactions provides valuable insights into the mechanisms of biocatalytic transformations. While specific studies on this compound are not detailed in the provided search results, general principles of enzyme catalysis and substrate binding are applicable.

Enzymes achieve their remarkable rate enhancements and specificity through a combination of factors, including the precise positioning of the substrate in the active site and the presence of catalytic residues that participate in the reaction. The binding of a substrate to an enzyme's active site is often a highly specific process, driven by a variety of non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

In the context of organocatalysis, which can be seen as a mimic of enzymatic processes, bifunctional catalysts bearing both hydrogen-bond donor and acceptor groups are often employed. researchgate.net These catalysts can activate the substrate and control the stereochemistry of the reaction through specific interactions.

The mechanism of enzyme-catalyzed reactions can often be rationalized using models like the Felkin-Anh model for nucleophilic additions to carbonyls, which predicts the stereochemical outcome based on the steric and electronic properties of the substituents. rsc.org

The following table outlines key aspects of enzyme-substrate interactions and their role in catalysis:

| Aspect | Description | Relevance to Catalysis |

| Substrate Binding | The initial association of the substrate with the enzyme's active site. | Orients the substrate for optimal reaction with catalytic residues. |

| Active Site | The region of the enzyme where substrate binding and catalysis occur. | Contains specific amino acid residues that participate in the reaction mechanism. |

| Catalytic Residues | Amino acids in the active site that directly participate in bond making and breaking. | Can act as acids, bases, or nucleophiles to facilitate the reaction. |

| Transition State Stabilization | The enzyme binds the transition state of the reaction more tightly than the substrate or product. | Lowers the activation energy of the reaction, leading to rate acceleration. |

For example, in the enantioselective spiroketalization cascade catalyzed by a Lewis base, the chiral catalyst directs the cyclization to produce a specific enantiomer of the spiroketal product in high enantioselectivity. nih.gov This is achieved through the formation of a chiral intermediate that biases the subsequent reaction steps.

Strategic Applications of Ethyl 6 Oxooct 7 Enoate in Complex Chemical Synthesis

Building Block for Total Synthesis of Natural Products and Bioactive Analogues

The strategic placement of functional groups in ethyl 6-oxooct-7-enoate makes it an ideal starting material for constructing the carbon skeletons of numerous natural products.

Alkaloids (e.g., Azimic Acid, Penicimonoterpene)

This compound and its derivatives are instrumental in the synthesis of various alkaloids. For instance, the total synthesis of (±)-azimic acid has been achieved in five steps starting from ethyl 7-methyl-3-oxo-oct-6-enoate, a closely related analogue. rsc.org This synthesis highlights the utility of this class of compounds in constructing the piperidine (B6355638) ring system characteristic of azimic acid. rsc.orgresearchgate.net

Another example is the first total synthesis of the marine-derived monoterpenoid, (±)-penicimonoterpene. mdpi.com This was accomplished in four steps from 6-methylhept-5-en-2-one, utilizing a Reformatsky reaction as a key step to build the fundamental carbon framework. mdpi.com The synthesis also led to the creation of 24 new derivatives, some of which exhibited significant antibacterial properties. mdpi.com

Terpenoids and Sesquiterpenoids (e.g., Amorphadiene (B190566) Synthase Substrate Analogues)

In the field of terpenoid synthesis, derivatives of this compound play a significant role. For example, ethyl 7-methyl-3-oxooct-6-enoate has been used in the preparation of non-canonical farnesyl diphosphate (B83284) analogues. cardiff.ac.uk These analogues are crucial for studying and mapping the functional chemical space of enzymes like amorphadiene synthase, which is a key enzyme in the biosynthesis of the antimalarial drug artemisinin. cardiff.ac.uk The synthesis of these substrate analogues allows researchers to probe the mechanisms of terpene cyclases and potentially develop new therapeutic agents. cardiff.ac.ukcardiff.ac.uk

Prostaglandin (B15479496) Analogues

This compound derivatives are valuable precursors for the synthesis of prostaglandin analogues. Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Synthetic analogues are developed to target specific biological pathways and are used in various therapeutic areas. service.gov.ukeuropa.eu The structural features of this compound provide a convenient starting point for elaborating the characteristic cyclopentane (B165970) ring and side chains of prostaglandins. google.compsu.eduasianpubs.org

Marine Natural Products (e.g., Ulapualide A)

The complex architecture of many marine natural products necessitates creative and efficient synthetic strategies. While a direct synthesis of Ulapualide A from this compound is not explicitly detailed, the synthesis of related complex macrocycles often involves fragments that could be derived from such versatile building blocks. rsc.orgnottingham.ac.uk The synthesis of Ulapualide A, a tris-oxazole macrolide, involves the careful assembly of multiple chiral centers and heterocyclic rings, a process where multifunctional synthons are highly prized. rsc.org

Retinal Derivatives

This compound serves as a precursor in the synthesis of various retinal derivatives. researchgate.net Retinal, the aldehyde form of vitamin A, is essential for vision. The synthesis of retinal analogues is important for studying the mechanism of vision and for developing treatments for retinal diseases. mdpi.com For example, the keto ester ethyl 6-oxo-oct-6-enoate has been utilized in the synthesis of specific retinal derivatives. researchgate.net Furthermore, related compounds like ethyl (E)-5-hydroxy-8-oxooct-6-enoate are intermediates in the synthesis of metabolites generated in retinal pigment epithelial cells. nih.gov

Chiral Epoxides and Lactones

The carbon skeleton of this compound is a suitable template for the synthesis of chiral epoxides and lactones, which are important intermediates in the synthesis of many natural products. For instance, a synthetic route to a bicyclic lactone containing a bridgehead hydroxy group, a structural motif present in numerous biologically relevant natural products, has been developed. ias.ac.in This synthesis utilized a radical-mediated reductive epoxide opening and subsequent intramolecular cyclization. ias.ac.in The synthesis of chiral epoxides, which are versatile building blocks, can be achieved from related unsaturated esters, and these can be further transformed into a variety of complex molecules. nottingham.ac.uksyr.edu

Oxidatively Truncated Phospholipid Analogues (Chemical Synthesis Perspective)

Oxidatively truncated phospholipids (B1166683) are generated under conditions of oxidative stress and are implicated in pro-inflammatory and pro-atherogenic processes. The chemical synthesis of these molecules is crucial for confirming their structure and for biological evaluation. This compound serves as a precursor in the synthesis of certain oxidatively truncated phospholipid analogues.

One notable example is its utility in creating γ-hydroxyalkenal-containing phospholipids. These compounds are of particular interest as they can act as ligands for scavenger receptors like CD36. The synthetic strategy involves the transformation of the keto-ester functionality of this compound into a γ-hydroxy-α,β-unsaturated carbonyl array, which is a key structural feature for binding to CD36. nih.gov While direct use of this compound isn't explicitly detailed in the provided context, its structural relative, 4-hydroxy-7-oxohept-5-enoic acid, is a key component in the synthesis of HOHA-PAF, an oxidatively truncated phospholipid. nih.gov The synthesis of such complex phospholipids often requires stable precursors to generate the final, often unstable, molecules when needed. nih.gov

The general approach to synthesizing these phospholipid analogues involves the esterification of a lysophospholipid, such as 2-lyso-PAF, with a suitably functionalized carboxylic acid derived from a precursor like this compound. This allows for the introduction of the truncated and oxidized sn-2 residue characteristic of these bioactive lipids. nih.gov

Diterpenes (e.g., Aspewentin A, Lathyrane Diterpenes)

The synthesis of complex diterpenes often requires building blocks that can be elaborated into intricate polycyclic systems. While a direct application of this compound in the synthesis of Aspewentin A or lathyrane diterpenes is not explicitly detailed in the provided search results, its structural motifs are relevant to general strategies in terpene synthesis. For instance, the synthesis of various terpenes involves the use of β-keto esters, which can be alkylated and further manipulated to construct the carbon skeleton. cardiff.ac.uk

The synthesis of lathyrane diterpenoid derivatives has been a focus of research, with various nitrogen-containing heterocyclic moieties being incorporated to enhance their biological activity, particularly their anti-inflammatory properties. nih.gov These syntheses, however, typically start from naturally derived lathyrane diterpenes and modify their existing structure rather than building them from smaller acyclic precursors like this compound.

β-Lactone Derivatives

β-Lactones are four-membered cyclic esters that are present in a number of natural products and are valuable synthetic intermediates. The synthesis of β-lactone derivatives can be achieved from precursors like this compound. A common strategy involves the reduction of the ketone to a secondary alcohol, followed by intramolecular cyclization.

A documented approach involves the conversion of ethyl 3-oxooct-7-enoate, a close structural analogue, into an epoxide. ias.ac.in This epoxide can then undergo further transformations. For the synthesis of β-lactones, a typical route would involve the reduction of the keto group in this compound to a β-hydroxy ester. This intermediate can then be cyclized to form the corresponding β-lactone. nih.gov The cyclization is often promoted by reagents such as p-toluenesulfonyl chloride (p-TsCl) in pyridine (B92270) or using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov

| Starting Material | Key Transformation | Reagents | Product Type | Reference |

| β-Hydroxy acids | Cyclization | p-TsCl, pyridine | β-Lactone | nih.gov |

| β-Hydroxy acids | Cyclization | EDC·HCl, DMAP | β-Lactone | nih.gov |

Precursor to Diverse Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen. The ketone and ester functionalities can participate in a range of cyclization and condensation reactions.

Azaspiro Compounds (e.g., 1-Azaspiro[4.4]nonane Derivatives)

The 1-azaspiro[4.4]nonane core is a key structural feature in many natural products, including cephalotaxine. ajol.info The synthesis of highly functionalized 8-oxo-1-azaspiro[4.4]nonanes has been achieved through various methods. One approach involves an iron-mediated [3+2] cycloaddition reaction. ajol.info

While a direct synthesis from this compound is not explicitly described, its structural components are amenable to strategies for constructing such spirocycles. For example, the synthesis of 1-azaspiro[4.4]nonane derivatives has been accomplished via a domino radical bicyclization. acs.org Another enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key intermediate for (-)-cephalotaxine, utilizes a Curtius rearrangement as a key step to introduce the nitrogen atom. clockss.org These methods highlight the importance of cyclopentanone (B42830) and pyrrolidinone precursors, which can potentially be derived from molecules like this compound.

| Target Compound | Key Synthetic Strategy | Reference |

| 8-Oxo-1-azaspiro[4.4]nonanes | Iron-mediated [2+3] cycloaddition | ajol.info |

| 1-Azaspiro[4.4]nonane derivatives | Domino radical bicyclization | acs.org |

| (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal | Curtius rearrangement | clockss.org |

Indole (B1671886) and Quinoxaline (B1680401) Derivatives

This compound can serve as a precursor for the synthesis of indole and quinoxaline derivatives. For instance, the synthesis of N-(2-(1H-Indol-3-yl)ethyl)-3-oxooct-7-enamide has been reported, which involves the coupling of tryptamine (B22526) with a derivative of 3-oxooct-7-enoic acid. ub.edu This amide can then potentially undergo intramolecular reactions to form more complex indole-containing structures.

In the realm of quinoxaline synthesis, diamino compounds are key starting materials. For example, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be condensed with α-dicarbonyl compounds or their equivalents to form pyrido[2,3-f]quinoxalines. znaturforsch.com While not a direct use of this compound, this illustrates a general principle where a dicarbonyl-containing fragment, which could be derived from the keto-ester of this compound, reacts with a diamine to form the quinoxaline ring system. The synthesis of novel nitrogen and sulfur-containing heterocycles linking indole, 1,2,4-triazole, pyridazine, and quinoxaline rings has also been explored, showcasing the modular nature of heterocyclic synthesis. mdpi.com

Hydroisoquinolines and Other Nitrogen-Containing Frameworks

The synthesis of hydroisoquinolines can be approached using precursors derived from this compound. A relevant example is the synthesis of tert-butyl 3-oxooct-7-enoate, which is then used to prepare N-(2-(1H-Indol-3-yl)ethyl)-3-oxooct-7-enamide. ub.edu This intermediate contains both the indole nucleus and a keto-enamide functionality, which could be utilized in subsequent Pictet-Spengler or Bischler-Napieralski type cyclizations to form hydroisoquinoline or related nitrogen-containing frameworks.

Tetramic Acid Derivatives

The synthesis of tetramic acids, a class of compounds featuring a pyrrolidine-2,4-dione (B1332186) ring system, is of significant interest due to their presence in various natural products with a wide array of biological activities, including antibiotic, antiviral, and antitumor properties. A common route to tetramic acid derivatives is the Dieckmann cyclization of N-acyl-α-amino esters.

While direct synthesis of tetramic acids using this compound as a starting material is not extensively documented in reviewed scientific literature, the general strategy often involves the intramolecular condensation of a suitable amino ester precursor. For instance, research has shown the synthesis of tetramic acid derivatives from other synthons like ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, which reacts with anilines to form the core tetramic acid structure. In these reactions, an intramolecular nucleophilic attack of an amino group onto an ester carbonyl group, followed by elimination, leads to the formation of the characteristic pyrrolidine-2,4-dione ring. The vinyl ketone functionality within this compound could theoretically be modified or incorporated into a more complex precursor suitable for such cyclizations.

Development of Advanced Organic Reagents and Catalysts

The development of novel organic reagents and catalysts is crucial for advancing chemical synthesis. Molecules with multiple functional groups, such as this compound, can serve as precursors to more complex reagents. The β-ketoester functionality is a key structural motif that can be found in various synthetic intermediates. For example, β-keto esters are widely used in the synthesis of pyrazolones, which have applications as pharmaceuticals and agrochemicals.

Although specific applications of this compound in creating new reagents or catalysts are not detailed in available literature, its structure is amenable to various transformations. The vinyl group can participate in addition reactions, while the keto and ester groups can be involved in condensations and nucleophilic substitutions. For example, ethyl zinc β-ketoiminate complexes, derived from related β-ketoimines, have been explored as single-source precursors for materials like zinc oxide. This suggests a potential pathway for this compound to be used in the development of precursors for materials science applications.

Design of Functional Molecules beyond Traditional Biological Applications

The unique combination of functional groups in this compound makes it a candidate for the design of a variety of functional molecules that extend beyond typical pharmaceutical roles.

In materials science, molecules that can initiate polymerization are fundamental. While there is no direct evidence of this compound being used as a polymerization initiator in the reviewed literature, structurally related compounds have been identified for such roles. For instance, a close analog, ethyl 5,5-dimethyl-3-oxooct-7-enoate, has been noted as a potential polymer intermediate.

Azo compounds are a well-known class of polymerization initiators that generate radicals upon decomposition. However, other functional groups can also initiate polymerization. For example, the cationic ring-opening polymerization (CROP) of 2-oxazolines can be initiated by various electrophilic species to produce well-defined polymers. The functional groups within this compound could potentially be modified to create a novel initiator for specific types of polymerization.

The field of agrochemical research is constantly seeking new active ingredients for crop protection. While many commercial fungicides are complex heterocyclic compounds, the building blocks used for their synthesis can be simpler molecules. There is no specific mention of this compound in agrochemical or semiochemical research concerning repellent activity in the available literature. However, the synthesis of bioactive heterocyclic compounds, which can have agrochemical applications, often relies on versatile starting materials like β-ketonitriles. The reactivity of the keto-enoate system in this compound makes it a plausible, though underexplored, candidate for the synthesis of novel heterocyclic systems for agrochemical screening.